molecular formula C20H25N3O5 B2979366 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 877631-08-8

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2979366
CAS No.: 877631-08-8
M. Wt: 387.436
InChI Key: MCGXKVVQYXIQLZ-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and morpholine group may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide

  • N1,N2-bis(furan-2-ylmethyl)oxalamide

Uniqueness: N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-16-5-2-4-15(12-16)13-21-19(24)20(25)22-14-17(18-6-3-9-28-18)23-7-10-27-11-8-23/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXKVVQYXIQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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